Cas no 1131-52-8 (3-Ethoxy-4-methoxybenzaldehyde)

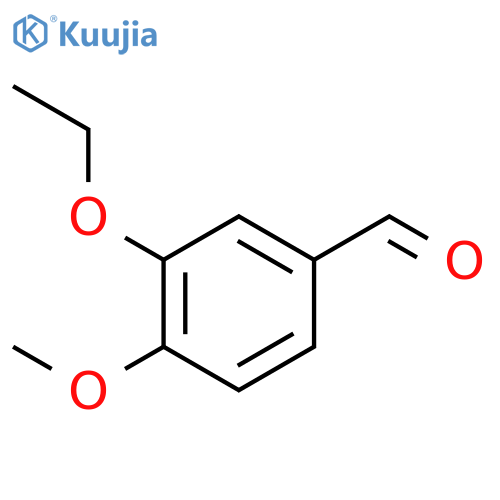

1131-52-8 structure

商品名:3-Ethoxy-4-methoxybenzaldehyde

3-Ethoxy-4-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-4-methoxybenzaldehyde

- 3-Ethoxy-p-anisaldehyde

- 3-Aethoxy-4-methoxy-benzaldehyd

- 3-ethoxy-4-methoxy-benzaldehyde

- 4-methoxy-3-ethoxybenzaldehyde

- p-METHOXY-m-ETHOXY BENZALDEHYDE

- Benzaldehyde, 3-ethoxy-4-methoxy-

- VAMZHXWLGRQSJS-UHFFFAOYSA-N

- NSC55839

- PubChem13135

- 3ethoxy-4-methoxybenzaldehyde

- 3-ethoxy-4methoxybenzaldehyde

- KSC183C6J

- 3-Ethoxy-4-methoxybenzaldehyd

- Jsp001026

- 3-ethoxy-4-methoxy benzaldehyde

- VAMZHXWLGRQSJS-UHFFFAOYSA-

- BCP09394

- InChI=1/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3

- SY004271

- BB 0256993

- EN300-16146

- 3-Ethoxy-4-methoxybenzaldehyde, 99%

- A802734

- STR04189

- E0835

- AKOS000120946

- FT-0615627

- AMY460

- 1131-52-8

- (3-ethoxy-4-methoxy-phenyl)-methanone

- AC-29738

- J-002901

- NSC-55839

- DTXSID90288436

- CS-M2547

- MFCD00010128

- SCHEMBL754958

- Z53837672

- 3-Ethoxy-4-methoxybenzaldehyde,98%

- BBL015525

- STK013237

- ALBB-001312

- DB-041150

- DTXCID30239583

-

- MDL: MFCD00010128

- インチ: 1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3

- InChIKey: VAMZHXWLGRQSJS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])=O)C([H])=C([H])C=1OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 180.07900

- どういたいしつりょう: 180.078644

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.088

- ゆうかいてん: 48.0 to 52.0 deg-C

- ふってん: 155°C/10mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: 1.536

- ようかいど: Soluble in methanol.

- PSA: 35.53000

- LogP: 1.90640

- ようかいせい: 未確定

- かんど: Air Sensitive

3-Ethoxy-4-methoxybenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

3-Ethoxy-4-methoxybenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-Ethoxy-4-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060004-25g |

3-Ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 98% | 25g |

¥62.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D507997-100g |

3-Ethoxy-4-Methoxybenzaldehyde |

1131-52-8 | 97% | 100g |

$160 | 2024-05-24 | |

| Enamine | EN300-16146-50.0g |

3-ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 98% | 50g |

$72.0 | 2023-05-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75510-25g |

3-Ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 98% | 25g |

¥43.0 | 2023-09-07 | |

| TRC | E678325-25000mg |

3-Ethoxy-p-anisaldehyde |

1131-52-8 | 25g |

$758.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 252751-25G |

3-Ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 25g |

¥2115.97 | 2023-10-25 | ||

| eNovation Chemicals LLC | D523698-500g |

3-Ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 97% | 500g |

$750 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244386-25mg |

3-Ethoxy-4-methoxybenzaldehyde (Apremilast Impurity) |

1131-52-8 | 97% | 25mg |

¥511.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75510-100g |

3-Ethoxy-4-methoxybenzaldehyde |

1131-52-8 | 98% | 100g |

¥171.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24762-100g |

3-Ethoxy-4-methoxybenzaldehyde, 99% |

1131-52-8 | 99% | 100g |

¥5066.00 | 2023-02-15 |

3-Ethoxy-4-methoxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1131-52-8)3-乙氧基-4-甲氧基苯甲醛

注文番号:LE25884965

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1131-52-8)3-Ethoxy-4-methoxybenzaldehyde

注文番号:LE7044

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

3-Ethoxy-4-methoxybenzaldehyde 関連文献

-

1. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428

-

2. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428

1131-52-8 (3-Ethoxy-4-methoxybenzaldehyde) 関連製品

- 2029-94-9(3,4-Diethoxybenzaldehyde)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 2539-53-9(4-Ethoxy-3-hydroxybenzaldehyde)

- 621-59-0(Isovanillin)

- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)

- 121-32-4(Ethylvanillin)

- 22924-15-8(3-Ethoxybenzaldehyde)

- 2538-98-9(3-methoxy-4-(propan-2-yloxy)benzaldehyde)

- 29668-44-8(2,3-dihydro-1,4-benzodioxine-6-carbaldehyde)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

(CAS:1131-52-8)3-Ethoxy-4-methoxybenzaldehyde

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1131-52-8)3-Ethoxy-4-methoxybenzaldehyde

清らかである:99%

はかる:500g

価格 ($):166.0